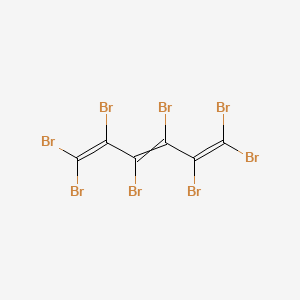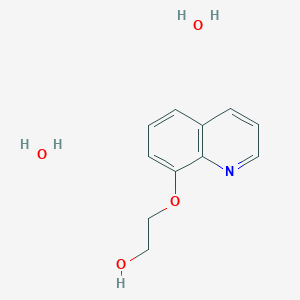
2-Quinolin-8-yloxyethanol;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolin-8-yloxyethanol;dihydrate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound is characterized by the presence of a quinoline moiety attached to an ethanol group, with two molecules of water of crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolin-8-yloxyethanol;dihydrate typically involves the reaction of quinolin-8-ol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone. The product is then crystallized from water to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-Quinolin-8-yloxyethanol;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yloxyacetic acid.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinolin-8-yloxyacetic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-Quinolin-8-yloxyethanol;dihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Quinolin-8-yloxyethanol;dihydrate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. The ethanol group enhances the compound’s solubility and facilitates its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: A parent compound with similar biological activities but lacking the ethanol moiety.
2-(Quinolin-8-yloxy)acetohydrazide: A derivative with additional functional groups that enhance its biological activity.
8-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 8-position, known for its antimicrobial properties.
Uniqueness
2-Quinolin-8-yloxyethanol;dihydrate is unique due to the presence of the ethanol moiety, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
138647-38-8 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-quinolin-8-yloxyethanol;dihydrate |
InChI |
InChI=1S/C11H11NO2.2H2O/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10;;/h1-6,13H,7-8H2;2*1H2 |
InChI Key |
SREQATCIFWZTRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCO)N=CC=C2.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)
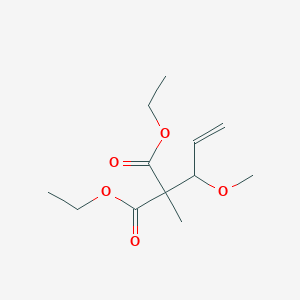
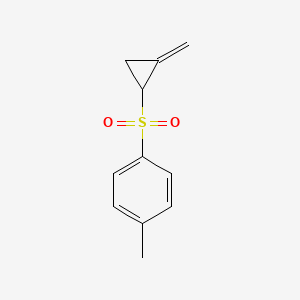

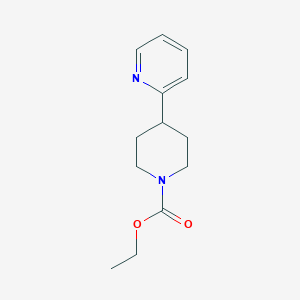
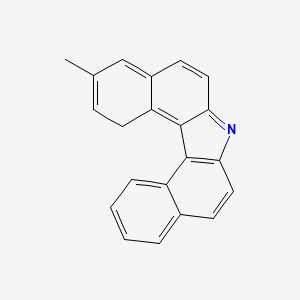
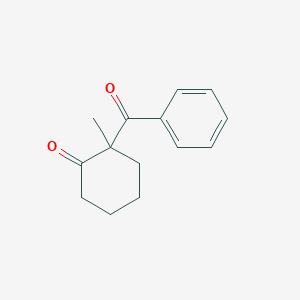
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)

![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
